Kasuagamycin -

Kasuagamycin

Catalog Number: EVT-13529183
CAS Number:
Molecular Formula: C14H25N3O9
Molecular Weight: 379.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kasugamycin is an aminoglycoside antibiotic that was first isolated in 1965 from the bacterium Streptomyces kasugaensis, which was discovered near the Kasuga shrine in Nara, Japan. This compound was identified by Hamao Umezawa, who also discovered other notable antibiotics such as kanamycin and bleomycin. Initially, kasugamycin was recognized for its ability to inhibit the growth of fungi responsible for rice blast disease, a significant threat to rice crops. Over time, it has also been found to exhibit antibacterial properties, particularly against certain strains of bacteria .

Source

Kasugamycin is derived from Streptomyces kasugaensis, a soil-dwelling actinobacterium. The production of kasugamycin typically involves fermentation processes utilizing this microorganism, which can be cultivated under specific conditions to optimize yield .

Classification

Kasugamycin belongs to the class of aminoglycoside antibiotics. This group is characterized by their mechanism of action, which involves binding to ribosomal RNA and inhibiting protein synthesis in bacteria . Other members of the aminoglycoside class include streptomycin, gentamicin, and neomycin, many of which are used in both human and veterinary medicine .

Synthesis Analysis

Methods

The synthesis of kasugamycin primarily occurs through a fermentation process involving Streptomyces kasugaensis. A typical fermentation medium might include components such as corn starch, bean cake powder, sodium chloride, and soybean oil. The fermentation process is conducted at approximately 28 °C with continuous shaking for about seven days to facilitate microbial growth and metabolite production .

Technical Details

After fermentation, kasugamycin is extracted from the culture medium. The extraction process often involves acidification followed by purification steps to isolate the compound in its hydrochloride form. The yield can reach significant concentrations, with reports indicating levels as high as 25,000 micrograms per milliliter in the fermentation broth .

Molecular Structure Analysis

Structure

The molecular formula of kasugamycin is C14H28ClN3O10C_{14}H_{28}ClN_{3}O_{10} for its hydrochloride form, with a molecular weight of approximately 415.82 g/mol. The structure features multiple hydroxyl groups and an amino group that contribute to its solubility and biological activity .

Data

Kasugamycin hydrochloride appears as a white crystalline solid that melts with decomposition at temperatures between 236 °C and 239 °C. Its solubility varies with pH; it is more soluble in alkaline conditions than in neutral or acidic environments .

Chemical Reactions Analysis

Reactions

Kasugamycin primarily acts by inhibiting protein synthesis in bacteria through its interaction with the ribosomal subunits. It binds specifically to the 30S ribosomal subunit, disrupting the mRNA-tRNA codon-anticodon interaction during translation initiation .

Technical Details

The binding site for kasugamycin on the ribosome has been characterized using X-ray crystallography. It occupies a region within the messenger RNA channel of the ribosome, influencing the positioning of tRNA and thereby inhibiting protein synthesis effectively .

Mechanism of Action

Kasugamycin's mechanism involves competitive inhibition at the initiation phase of protein synthesis. It mimics codon nucleotides at the P and E sites on the ribosome, causing misreading during translation initiation. This leads to faulty protein synthesis and ultimately inhibits bacterial growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Decomposes at approximately 236-239 °C
  • Solubility: Highly soluble in water (up to 438 g/L at pH 11) but less soluble at neutral pH .

Chemical Properties

  • Molecular Weight: 415.82 g/mol
  • Vapor Pressure: Low vapor pressure (0.013 mPa)
  • Stability: Stable under normal conditions with low phytotoxicity reported .
Applications

Kasugamycin has several scientific uses:

  • Agricultural Use: It is employed as a fungicide to combat fungal diseases in crops, particularly rice blast disease caused by Magnaporthe grisea. Its low toxicity makes it suitable for agricultural applications without significant harm to plants .
  • Research Tool: Kasugamycin serves as a valuable tool in studies related to ribosome structure and function due to its specific binding properties that affect protein synthesis mechanisms .
  • Clinical Research: While not commonly used as a human antibiotic due to its limited spectrum of activity against human pathogens, it has been investigated for its potential in treating urinary tract infections caused by resistant strains like Pseudomonas aeruginosa .
Origins and Biosynthesis

Discovery and Historical Context of Kasugamycin in Streptomyces kasugaensis

Kasugamycin (KSM), an aminoglycoside antibiotic, was first isolated in 1965 from the soil bacterium Streptomyces kasugaensis M338-M1, discovered near the Kasuga Shrine in Nara, Japan [6] [7]. This breakthrough was spearheaded by microbiologist Hamao Umezawa, who identified KSM's potent antifungal activity against Magnaporthe oryzae, the causative agent of rice blast disease, a devastating agricultural pathogen [1] [7]. The discovery aligned with Japan's urgent need for sustainable agricultural controls in the mid-20th century. Unlike broad-spectrum antibiotics of that era, KSM exhibited remarkably low mammalian toxicity, facilitating its rapid adoption as a commercial agrochemical (marketed as Kasumin®) [1] [10]. Early biochemical studies confirmed its unique mechanism: inhibition of protein synthesis in pathogens by binding to the 30S ribosomal subunit, disrupting translation initiation without affecting host plants or mammals [1] [7].

Table 1: Key Historical Milestones in Kasugamycin Research

YearEventSignificance
1965Isolation from S. kasugaensis by Umezawa et al.First identification and characterization of the antibiotic [6] [7]
1966Total chemical synthesis achieved by Suhara et al.Confirmed structural complexity and enabled analog studies [6]
1970sCommercial deployment in rice cultivationEstablished as a primary control for rice blast disease in Asia [1]
2002Identification of kas gene cluster regulators (e.g., kasT)Enabled genetic engineering of production strains [4]
2016Metabolic engineering of high-yield Streptomyces strainsAchieved >6 g/L yields via regulatory gene manipulation [2]

Genetic and Enzymatic Pathways for Kasugamycin Biosynthesis

The kasugamycin biosynthetic gene (kas) cluster spans ~22 kb and comprises 17–21 core genes organized into operons under the control of pathway-specific regulators [6] [8] [10]. Key genetic and enzymatic components include:

  • Regulatory Genes: The kasT gene encodes a DNA-binding protein with a helix-turn-helix motif, homologous to Streptomyces griseus StrR. It activates transcription by binding intergenic regions (e.g., kasU-kasJ) [4] [6]. Deletion of kasT abolishes KSM production, while overexpression boosts yield by 186% in low-producing strains [2]. Additional regulators include two-component systems (kasW/kasX) and a MerR-family protein (kasV), which modulate cluster expression [2].

  • Core Biosynthetic Enzymes:

  • KasQ: UDP-N-acetylglucosamine (UDP-GlcNAc) 2-epimerase converts UDP-GlcNAc to UDP-N-acetylmannosamine (ManNAc) [6] [10].
  • KasD: dTDP-glucose 4,6-dehydratase catalyzes dehydration of UDP-ManNAc to UDP-4-keto-6-deoxy-ManNAc [8] [10].
  • KasR: PLP-dependent aminotransferase introduces the C4 amino group [6].
  • KasN: Glycine oxidase incorporates the carboxyformimidoyl moiety into kasugamine without decarboxylation [10].

  • Sugar Moiety Assembly: The inositol-derived D-chiro-inositol unit is synthesized independently and glycosylated with activated carboxyformimidoyl-kasugamine (derived from UDP-GlcNAc) via a glycosyltransferase [6] [10].

Table 2: Key Genes and Enzymes in the Kasugamycin Biosynthetic Pathway

GeneFunctionEnzyme ClassKey Homologs
kasTPathway-specific transcriptional activatorDNA-binding proteinS. griseus StrR
kasQUDP-GlcNAc 2-epimeraseEpimeraseStreptomyces verticillus EvaB
kasDdTDP-glucose 4,6-dehydrataseDehydrataseS. erythraea EryBIV
kasRAminotransferase (PLP-dependent)AminotransferaseS. cyanogenus LanD
kasNGlycine oxidase for carboxyformimidoyl transferOxidaseMicromonospora ForZ
kasJNADH-dependent oxidoreductaseDehydrogenaseS. griseus StsB
kasAAminotransferase for inositol modificationAminotransferaseBacillus GatC

Figure 1: Simplified Kasugamycin Biosynthetic Pathway:UDP-GlcNAc→ KasQ → UDP-ManNAc→ KasD → UDP-4-keto-6-deoxy-ManNAc→ KasR → UDP-4-amino-3,6-dideoxy-ManNAc (UDP-N-acetylkasugamine)→ KasE → UDP-kasugamine→ KasN + Glycine → UDP-carboxyformimidoyl-kasugamine

  • D-chiro-inositol → Glycosylation → Kasugamycin

Comparative Analysis of Kasugamycin Production Across Streptomyces Strains

Kasugamycin production varies significantly across Streptomyces strains due to genetic heterogeneity, regulatory divergence, and metabolic capacity. Key insights include:

  • Native Producers:
  • S. kasugaensis BCRC12349 (low-yield): Produces ≤0.5 g/L. Deleting negative regulators (e.g., kasV, a MerR-family repressor) increased yield by 194% [2].
  • S. microaureus XM301 (high-yield): Naturally produces ~6 g/L due to elevated transcription of kas genes. Deleting kasW/X (two-component repressors) further increased yield to 9.5 g/L [2].

  • Heterologous Production:

  • Streptomyces lividans: Engineered with kas cluster under constitutive rpsJ promoter achieved yields matching native producers [3].
  • Rhodococcus erythropolis: Spherical growth morphology facilitates fermentation. Expression of ino1 (myo-inositol synthase) improved precursor supply and KSM yield by 20% [3].

  • Metabolic Engineering Targets:

  • Precursor Supply: Overexpression of ino1 enhances D-chiro-inositol availability [3].
  • Regulatory Optimization: Mutating the TTA codon in kasS (methyltransferase) bypasses tRNA dependency in S. microaureus [2].
  • Carbon Flux: High-yield strains exhibit elevated expression of sugar nucleotide biosynthesis genes [2] [6].

Table 3: Kasugamycin Production in Engineered Streptomyces Strains

StrainGenetic ModificationYield (g/L)Improvement vs. Wild-TypeKey Insight
S. kasugaensis BCRC12349kasV deletion1.47+194%kasV is a major repressor [2]
S. kasugaensis BCRC12349kasT overexpression1.43+186%Activates entire cluster [2]
S. microaureus XM301kasW/X deletion9.50+58%Two-component system inhibition [2]
S. microaureus XM301kasS TTA codon mutation+20%Enhanced translationBypasses bldA tRNA dependency [2]
S. lividans TK24kas cluster + rpsJ promoter6.20Matches native yieldConstitutive expression [3]
R. erythropolis L-88kas cluster + ino1 expression0.85+20% vs. unmodifiedImproved inositol supply [3]

Properties

Product Name

Kasuagamycin

IUPAC Name

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid

Molecular Formula

C14H25N3O9

Molecular Weight

379.36 g/mol

InChI

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)

InChI Key

PVTHJAPFENJVNC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N

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